6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Description
Pyrazolo[1,5-a]pyrimidine derivatives are a significant family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They possess almost all types of pharmacological activities and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazole derivatives have been reported to have a huge variety of synthesis methods and synthetic analogues . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary widely. For example, the dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Mechanism of Action
While specific information on the mechanism of action of “6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is not available, a related compound, (4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline), has been identified as a novel inhibitor of autophagy . The underlying mechanisms include activation of the Akt pathway .
Future Directions
The future directions for research into pyrazolo[1,5-a]pyrimidine derivatives are promising. These compounds have shown potential in various fields, including medicinal chemistry and material science . Further exploration of these compounds could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O4/c17-10(18)6-2-13-15-4-5(1-11-9(6)15)8-7(16(19)20)3-12-14-8/h1-4H,(H,12,14)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRKKDNIWKAJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)C3=C(C=NN3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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